2-[3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol
Description
The compound 2-[3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol is a highly complex glycoside derivative characterized by multiple hydroxyl groups, glycosidic linkages, and a pentacyclic terpene core. Such structures are often associated with marine actinomycetes, which are prolific producers of bioactive secondary metabolites .
Properties
IUPAC Name |
2-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H84O22/c1-21(20-65-45-40(61)38(59)35(56)30(17-52)68-45)9-14-51(64-6)22(2)33-29(73-51)16-28-26-8-7-24-15-25(10-12-49(24,4)27(26)11-13-50(28,33)5)67-48-42(63)44(72-46-41(62)37(58)34(55)23(3)66-46)43(32(19-54)70-48)71-47-39(60)36(57)31(18-53)69-47/h7,21-23,25-48,52-63H,8-20H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHYVTIBXQFLKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H84O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
76296-75-8 | |
| Details | Compound: Polyphyllin VII | |
| Record name | Polyphyllin VII | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76296-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501316891 | |
| Record name | Polyphyllin VII | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1049.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76296-75-8 | |
| Record name | Polyphyllin VII | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-[3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[[6-methoxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]oxan-4-yl]oxy-6-methyloxane-3,4,5-triol (CAS Number: 51481-59-5) is a complex organic molecule with potential biological activities that warrant detailed exploration. This article synthesizes existing research findings on its biological activity, including pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a complex structure characterized by multiple hydroxyl groups and a pentacyclic framework. The detailed structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 882.12 g/mol |
| Density | 1.96 g/cm³ |
| Boiling Point | 609.3 °C at 760 mmHg |
| Flash Point | 322.3 °C |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties , which are crucial for mitigating oxidative stress in biological systems. For instance, studies have shown that compounds with similar structural motifs can scavenge free radicals and reduce reactive oxygen species (ROS) levels in various cell types .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in several experimental models. It inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in tissues . In vitro studies have shown that it can modulate the activity of macrophages and other immune cells to decrease inflammatory responses .
Neuroprotective Properties
Neuroprotective effects have been observed in studies involving neuronal cell lines where the compound reduced apoptosis and improved cell survival under oxidative stress conditions . This suggests potential applications in neurodegenerative diseases where oxidative stress is a contributing factor.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties , inhibiting the growth of certain bacterial strains. This activity is likely linked to its ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways .
Case Studies
- Case Study on Antioxidant Activity : In a study involving murine models subjected to oxidative stress, administration of the compound resulted in a significant reduction in malondialdehyde (MDA) levels—a marker of lipid peroxidation—indicating its effectiveness as an antioxidant .
- Case Study on Neuroprotection : A study investigated the effects of the compound on HT22 hippocampal neurons exposed to glutamate toxicity. Results showed that pre-treatment with the compound significantly reduced cell death and increased levels of neuroprotective factors .
Chemical Reactions Analysis
Hydrolytic Degradation Pathways
Hydrolysis under acidic or basic conditions cleaves glycosidic bonds, yielding simpler saccharides and aglycone fragments. Key products include:
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Primary degradation : Liberation of oxolane rings (e.g., 3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl) via cleavage of ether linkages .
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Secondary degradation : Breakdown of the pentacyclo framework into methoxyalkane derivatives .
| Reaction Condition | Major Products | Citation |
|---|---|---|
| Acidic hydrolysis | Oxolane fragments, hydroxymethyl groups | |
| Basic hydrolysis | Pentacyclo-derived methoxyalkanes |
Enzymatic Reactions
The compound’s glycosidic bonds are susceptible to enzymatic cleavage. For example:
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Glycosidases : β-glucosidases or α-rhamnosidases could hydrolyze specific linkages, as seen in related flavonoid glycosides .
-
Oxidative enzymes : Polyphenol oxidases may oxidize hydroxy groups to quinones, altering the compound’s reactivity .
HMDB data (e.g., Spinacetin 3-p-coumaroyl derivatives) supports the role of esterases in modifying coumaroyl substituents .
Analytical Methods
Characterization employs advanced spectroscopy:
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NMR : Identifies glycosidic linkages and substituent positions via coupling constants (e.g., J values for hydroxymethyl groups) .
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Mass spectrometry : Fragmentation patterns reveal cleavage of ether bonds and pentacyclo rings .
Stability and Reactivity
The compound’s stability depends on environmental factors:
-
Thermal stability : Pentacyclo frameworks resist degradation under mild heating .
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pH sensitivity : Glycosidic bonds hydrolyze rapidly at pH < 4 or > 8 .
Pharmacological and Metabolic Implications
Metabolite databases (HMDB) indicate potential bioactivity:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The compound’s core structure includes a pentacyclic terpene linked to glycosylated oxolane and oxane rings. This distinguishes it from simpler glycosides like flavonoid-O-glycosides (e.g., quercetin-3-O-glucoside) but aligns with marine-derived terpene glycosides such as salternamides . Key structural comparisons include:
| Feature | Target Compound | Similar Compounds (e.g., Salternamide E) |
|---|---|---|
| Core Structure | Pentacyclic terpene with methoxy and methyl substituents | Bicyclic or tricyclic terpene cores |
| Glycosylation | Multiple oxolane/oxane rings with hydroxymethyl and hydroxyl groups | Monosaccharide or disaccharide attachments |
| Functional Groups | High hydroxylation, methoxy groups, and ester linkages | Moderate hydroxylation with occasional halogenation |
| Molecular Weight | Estimated >1,200 Da (based on structural complexity) | Typically 500–900 Da for marine terpene glycosides |
The compound’s extensive glycosylation likely enhances solubility in polar solvents compared to non-glycosylated terpenes, though steric hindrance from branched sugars may reduce membrane permeability .
Physicochemical Properties
Hydrogen-bonding capacity, inferred from hydroxyl density, is a critical determinant of chromatographic behavior and solubility.
Bioactive Potential
While direct bioactivity data are unavailable, structurally related marine glycosides exhibit antimicrobial and cytotoxic properties. For instance, salternamides inhibit protease enzymes , while trichothecenes (e.g., T-2 toxin) disrupt ribosomal function . The target compound’s methoxy and hydroxymethyl groups may mitigate toxicity compared to trichothecenes, which lack polar modifications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
